

## Physical and Chemical Properties of Aminopropylsilatrane: An In-depth Technical Guide

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Compound of Interest

3-(2,8,9-Trioxa-5-aza-1
Compound Name: silabicyclo[3.3.3]undecane-1-yl)-1propanamine

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# For Researchers, Scientists, and Drug Development Professionals

Aminopropylsilatrane is an organosilicon compound featuring a unique transannular dative bond between the nitrogen and silicon atoms, resulting in a pentacoordinated silicon center.[1] This distinct structural characteristic imparts unusual physical and chemical properties, making it a compound of significant interest in materials science and drug development.[2][3] Its applications range from serving as a precursor for polymers and resins to its use in surface modification and the development of novel therapeutic agents.[1]

#### **Core Physical and Chemical Properties**

The defining feature of aminopropylsilatrane is its tricyclic structure with a  $Si \leftarrow N$  transannular bond.[2] This intramolecular coordination confers enhanced thermal and hydrolytic stability compared to analogous trialkoxysilanes.[1][4] The presence of a primary amino group on the propyl substituent provides a reactive site for further functionalization.[5][6]

#### **Data Presentation: Physical Properties**



Property	Value	Source
CAS Number	17869-27-1	[1]
Molecular Formula	C9H20N2O3Si	[1]
Molecular Weight	232.35 g/mol	[1]
Melting Point	65.5 °C	[7]
Boiling Point	195 °C	[7]
Solubility	Highly soluble in water (3-4 mg/mL)	[6]

#### **Chemical Reactivity and Stability**

Aminopropylsilatrane exhibits a balance of stability and reactivity. The silatrane cage is relatively resistant to hydrolysis under neutral conditions, a property that allows for the formation of stable, smooth siloxane monolayers on various surfaces.[2] However, the Si-O bonds can be cleaved under acidic or basic conditions. The terminal amino group is a key functional handle, readily undergoing reactions such as the aza-Michael addition with acrylates and other Michael acceptors to yield functionalized derivatives.[5][6][8] This reactivity is crucial for its use in creating hybrid materials and bioconjugates.[1][2]

#### **Experimental Protocols**

Detailed characterization of aminopropylsilatrane is essential for its application. The following are generalized experimental protocols for key analytical techniques.

#### **Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Characteristic signals include triplets for the NCH₂ and OCH₂ groups of the silatrane cage around 2.73–2.79 ppm and 3.69–3.76 ppm, respectively.[6] Multiplets for the SiCH₂, CH₂, and NCH₂ protons of the propyl group appear at approximately 0.30–0.41 ppm, 1.46–1.61 ppm, and 2.41–2.52 ppm, respectively.[6]



- <sup>13</sup>C NMR: In a deuterated solvent, peaks for the silatranyl carbons (NCH<sub>2</sub> and OCH<sub>2</sub>) are observed around 50.59–51.21 ppm and 56.30–57.86 ppm.[6] The propyl group carbons (SiCH<sub>2</sub>, CH<sub>2</sub>, and NCH<sub>2</sub>) resonate at approximately 12.80–13.89 ppm, 16.19–24.22 ppm, and 25.15–33.89 ppm.[6]
- <sup>29</sup>Si NMR: This technique is used to confirm the pentacoordinated nature of the silicon atom. The chemical shift will be characteristic of the hypervalent silicon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

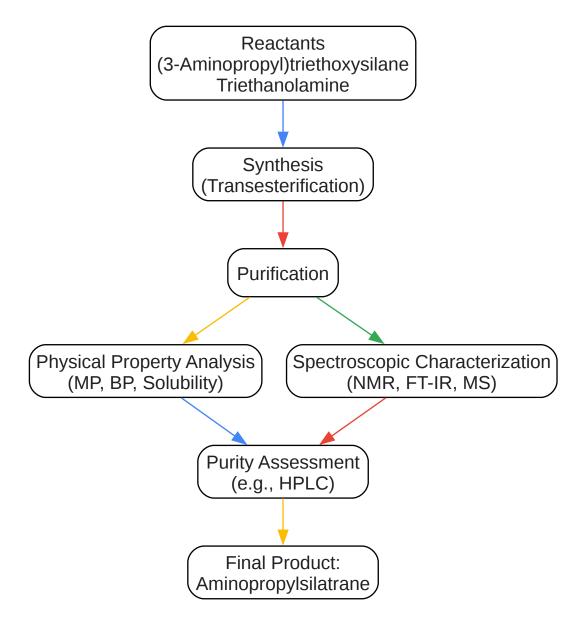
Prepare the sample as a KBr pellet or a thin film. The IR spectrum will show characteristic absorption bands for the silatranyl group at approximately  $584-588 \text{ cm}^{-1} \text{ (N} \rightarrow \text{Si)}$  and  $1090-1103 \text{ cm}^{-1} \text{ (Si-O)}$ .[6] Other notable bands include N-H stretching and bending vibrations from the primary amino group.

Mass Spectrometry:

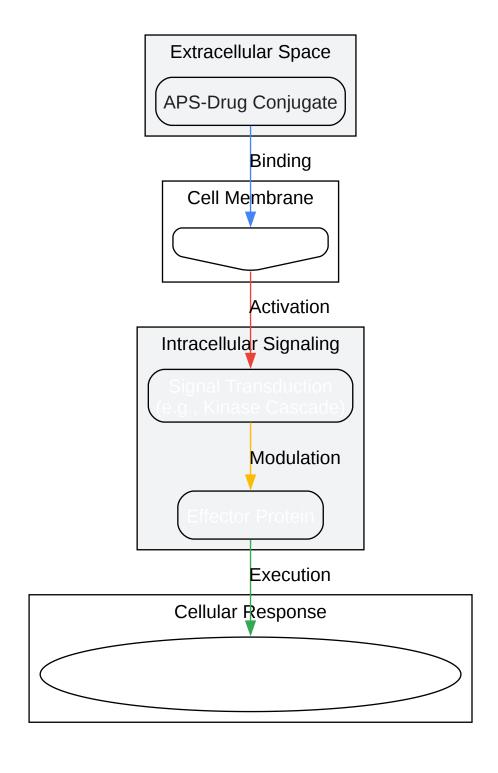
Employ techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to determine the molecular weight. The mass spectrum will show the molecular ion peak or a protonated molecular ion, confirming the compound's identity.

# Mandatory Visualizations Experimental Workflow for Synthesis and Characterization









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